molecular formula C7H11NO2 B13838856 Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate

Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate

Cat. No.: B13838856
M. Wt: 141.17 g/mol
InChI Key: ARWVTYYGORITIZ-UHFFFAOYSA-N
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Description

Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate: is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a six-membered ring containing one nitrogen atom and a carboxylate ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate can be synthesized through various methods. One common approach involves the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate. The reaction is typically carried out by boiling the starting materials in methanol for one to two hours, resulting in the formation of polysubstituted tetrahydropyridines . Another method involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the synthesis of tetrahydropyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo cycloaddition reactions with isobutyl vinyl ether and allyl alcohol to form hexahydroisoxazolo derivatives .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, cycloaddition reactions can yield hexahydroisoxazolo derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydropyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWVTYYGORITIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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